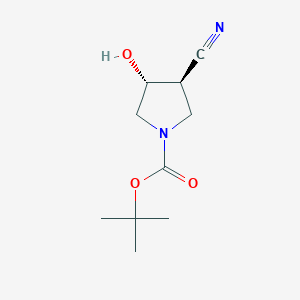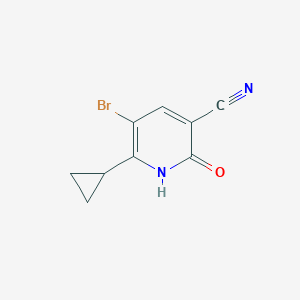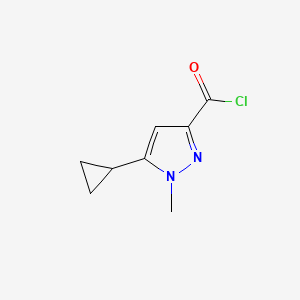
5-bromo-N,N-diethylpyridin-2-amine
Overview
Description
5-Bromo-N,N-diethylpyridin-2-amine is a brominated aromatic amine with the molecular formula C8H12BrN2. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and two ethyl groups attached to the nitrogen atom at the 2-position. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Bromination of N,N-Diethylpyridin-2-amine: The compound can be synthesized by the bromination of N,N-diethylpyridin-2-amine using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at room temperature.
Sandmeyer Reaction:
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 5-bromo-N,N-diethylpyridine-N-oxide.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 5-ethylpyridin-2-amine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are employed, often in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-bromo-N,N-diethylpyridine-N-oxide
Reduction: 5-ethylpyridin-2-amine
Substitution: 5-bromo-N,N-diethyl-2-hydroxypyridine and 5-bromo-N,N-diethyl-2-aminopyridine
Scientific Research Applications
5-Bromo-N,N-diethylpyridin-2-amine is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the labeling and tracking of biomolecules.
Medicine: It is employed in the development of new drugs and therapeutic agents, often as a building block for more complex molecules.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-bromo-N,N-diethylpyridin-2-amine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
5-Bromo-N,N-dimethylpyridin-2-amine: Similar structure but with methyl groups instead of ethyl groups.
2-Amino-5-bromopyridine: Similar but lacks the N,N-diethyl substitution.
Uniqueness: 5-Bromo-N,N-diethylpyridin-2-amine is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of ethyl groups enhances its stability and makes it more suitable for certain chemical reactions compared to its dimethyl counterpart.
Properties
IUPAC Name |
5-bromo-N,N-diethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-3-12(4-2)9-6-5-8(10)7-11-9/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNKEVOLCMQTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653592 | |
| Record name | 5-Bromo-N,N-diethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176424-62-6 | |
| Record name | 5-Bromo-N,N-diethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Acetylpiperazin-1-yl)methyl]-5-methoxypyridin-4-ol](/img/structure/B1517360.png)
![3-[3-(4-Fluorophenoxy)phenyl]propanoic acid](/img/structure/B1517361.png)





![3-[2-(Benzoylamino)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1517369.png)
![5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517370.png)





